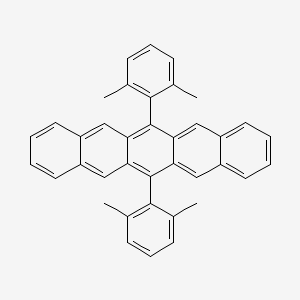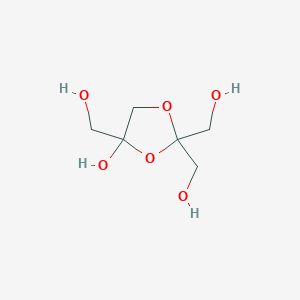![molecular formula C17H12N2O B12533020 3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
3-(9H-pyrido[3,4-b]indol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of β-carbolines, which are known for their diverse biological activities. This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids. The presence of a phenol group adds to its chemical versatility and potential for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives under acidic or basic conditions. For instance, the use of 3-chloroperoxybenzoic acid in chloroform and ethanol can facilitate the formation of the pyridoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the formation of the desired product. Techniques such as crystallization and chromatography are used to purify the final compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mo(CO)6 to form hydroxamic acids.
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The phenol group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Mo(CO)6, 3-chloroperoxybenzoic acid.
Reducing Agents: Common reducing agents like sodium borohydride.
Catalysts: Acid catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridoindoles and hydroxamic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(9H-pyrido[3,4-b]indol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(9H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It has been shown to modulate GABA receptors, which play a crucial role in regulating neuronal excitability. Additionally, it can interfere with DNA replication and cell cycle progression, leading to its anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Carboline-1-propanoic acid: Another β-carboline derivative with similar biological activities.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone:
Uniqueness
3-(9H-pyrido[3,4-b]indol-1-yl)phenol is unique due to its phenol group, which enhances its chemical reactivity and potential for various modifications. This makes it a valuable compound for developing new drugs and materials.
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-(9H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C17H12N2O/c20-12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17/h1-10,19-20H |
Clave InChI |
FECICFUYGJYTCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



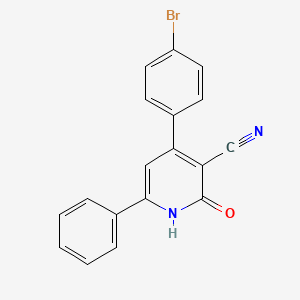
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
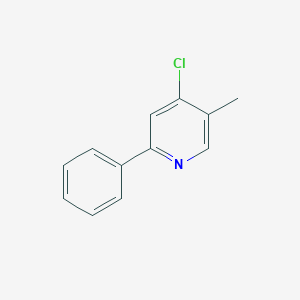
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
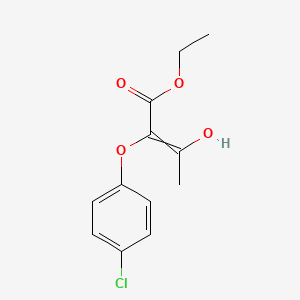

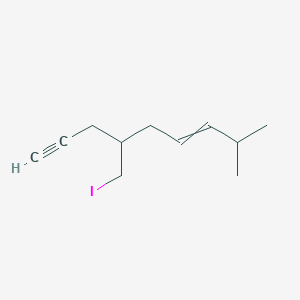
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


